(s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol
Description
(S)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol is a chiral β-amino alcohol featuring a phenyl ring substituted with a fluorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position. This compound is of interest in medicinal chemistry for its structural similarity to pharmacologically active amines and alcohols .
Properties
Molecular Formula |
C9H9F4NO |
|---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-5-1-2-7(9(11,12)13)6(3-5)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m1/s1 |
InChI Key |
HYKDTCPTDBMOIM-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@@H](CO)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CO)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The process begins with the selection of a suitable aromatic precursor, such as 5-fluoro-2-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine, such as (s)-2-aminoethanol, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction steps to ensure high selectivity and purity.
Automated Purification Systems: Implementing automated systems for large-scale purification to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions due to its chiral nature.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Explored as a building block in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry
Agrochemicals: Utilized in the synthesis of herbicides and pesticides.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors due to its structural features.
Pathways Involved: Modulation of biochemical pathways, such as neurotransmitter synthesis or degradation, depending on its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
(S)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol
- Substituents : Fluorine at 4-position, -CF₃ at 2-position.
- Key Differences : The fluorine’s position alters electronic effects and steric interactions. The para-fluoro substituent may enhance resonance stabilization compared to the meta-fluoro in the target compound.
- Synthesis Status : Discontinued (CymitQuimica), suggesting synthetic challenges or instability .
2-Amino-2-(4-(trifluoromethyl)phenyl)ethan-1-ol
Halogen-Substituted Analogs
(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol
- Substituents : Chlorine at 3-position, fluorine at 5-position.
- Key Differences : Chlorine’s larger atomic radius and lower electronegativity compared to -CF₃ alter electronic and steric profiles. This may impact binding affinity in biological targets .
2-Amino-2-(2,5-difluorophenyl)ethan-1-ol
- Substituents : Fluorines at 2- and 5-positions.
Chain-Length Variants
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propan-1-ol
Functional Group Modifications
1-(4-((2-([1,1'-Biphenyl]-2-yloxy)-2,3,3,3-tetrafluoropropyl)amino)phenyl)ethan-1-one (25)
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
